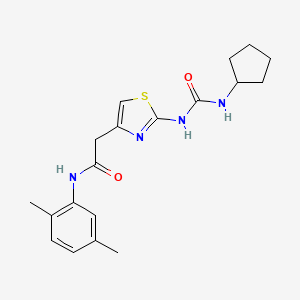
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide, also known as CP-690,550, is a small molecule drug that has been developed as an immunosuppressive agent. It has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
Mecanismo De Acción
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide inhibits the activity of JAK enzymes by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, which leads to the inhibition of cytokine signaling pathways. As a result, the production of pro-inflammatory cytokines such as interleukin-6 and interferon-gamma is reduced, leading to the suppression of the immune response.
Biochemical and Physiological Effects:
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide has been shown to have potent immunosuppressive effects in both in vitro and in vivo studies. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit T-cell proliferation, and reduce the number of activated T-cells in the peripheral blood of patients with autoimmune diseases. In addition, it has been shown to reduce the severity of disease symptoms and improve the quality of life of patients with rheumatoid arthritis and psoriasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide is a highly specific inhibitor of JAK enzymes, which makes it a valuable tool for studying the role of cytokines in the immune response. However, its immunosuppressive effects can also limit its use in certain experiments, as it may interfere with the normal immune response of cells and tissues.
Direcciones Futuras
There are several potential future directions for research on 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide. One area of interest is the development of new JAK inhibitors with improved specificity and efficacy. Another area of interest is the investigation of the long-term effects of 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide on the immune system, as well as its potential use in the treatment of other autoimmune diseases. Finally, there is a need for further research on the safety and toxicity of 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide, particularly in the context of long-term use.
Métodos De Síntesis
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide is synthesized by the reaction of 2-(3-cyclopentylureido)thiazol-4-carboxylic acid with 2,5-dimethylphenylacetyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide has been extensively studied for its immunosuppressive properties. It has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It works by inhibiting the activity of the Janus kinase (JAK) family of enzymes, which play a critical role in the signaling pathways of cytokines involved in immune responses.
Propiedades
IUPAC Name |
2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-12-7-8-13(2)16(9-12)22-17(24)10-15-11-26-19(21-15)23-18(25)20-14-5-3-4-6-14/h7-9,11,14H,3-6,10H2,1-2H3,(H,22,24)(H2,20,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKOWFOVKVCQFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-Cyanocyclobutyl)-2-[2-[(2-methylimidazol-1-yl)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B2793966.png)
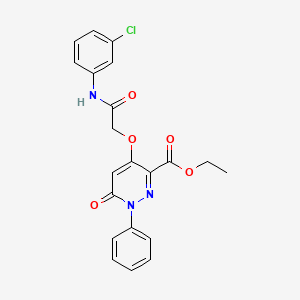
![(8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone](/img/structure/B2793969.png)
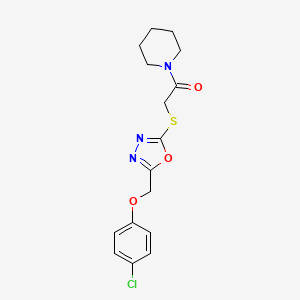

![(E)-methyl 3-methyl-2-((2-(4-(methylsulfonyl)phenyl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2793973.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-bromobenzamide](/img/structure/B2793974.png)
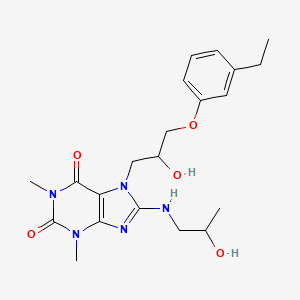
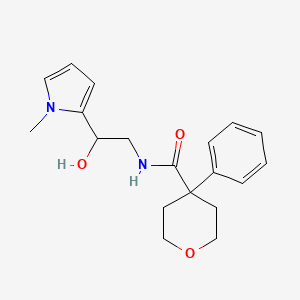
![2,2,2-Trifluoro-N-[(2S,3R,4R)-4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide;hydrochloride](/img/structure/B2793979.png)
![2-imino-10-methyl-1-(2-morpholinoethyl)-5-oxo-N-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2793983.png)
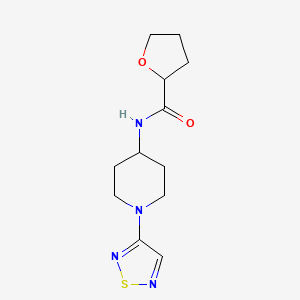

![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N'-[(1E)-(dimethylamino)methylidene]acetohydrazide](/img/structure/B2793987.png)